![molecular formula C21H18N2O6 B6510743 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one CAS No. 892758-46-2](/img/structure/B6510743.png)
3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one
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Overview
Description
The compound contains several functional groups including a 2H-chromen-2-one (a type of coumarin), an oxadiazole ring, and methoxy groups attached to a phenyl ring. These functional groups suggest that the compound could have interesting biological activities, as coumarins and oxadiazoles are often found in bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic rings, the oxadiazole ring, and the ether and carbonyl groups in the chromen-2-one. The presence of the methoxy groups could influence the electronic properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The methoxy groups could be demethylated under certain conditions. The carbonyl group in the chromen-2-one could undergo reactions typical of carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the methoxy groups could increase the compound’s solubility in organic solvents .Scientific Research Applications
- 3,4-Dimethoxyphenylacetonitrile , an intermediate derived from this compound, has been investigated for its potential as a muscle relaxant. It plays a role in the synthesis of other bioactive molecules .
- 3,4-Dimethoxyphenylacetic acid , obtained by reacting the compound with formaldehyde in the presence of acid, can yield isochromanone derivatives .
Muscle Relaxant Research
Isochromanone Synthesis
Toxicological Threshold Assessment
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c1-4-27-16-10-5-7-12-11-14(21(24)28-17(12)16)20-22-19(23-29-20)13-8-6-9-15(25-2)18(13)26-3/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUOIXSITYZNTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one |
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